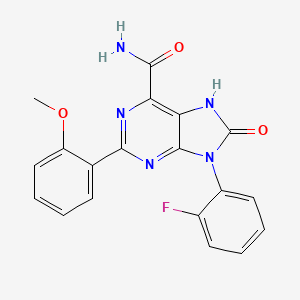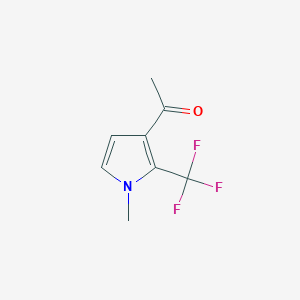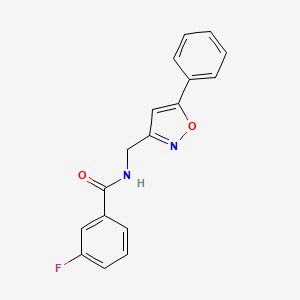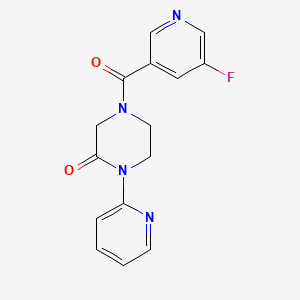
(1R,2R)-2-N-methylcyclohexane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1R,2R)-2-N-methylcyclohexane-1,2-diamine” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2R” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “(1R,2R)-N,N′-bis- (salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye” have been synthesized and studied .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffractometry, Fourier transform infrared (FT-IR), and computational studies .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For instance, a similar compound, “(1R,2R)-1-Bromo-2-methylcyclohexane”, has been studied for its reactivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and density can be determined experimentally. For instance, the solubility of “(1R,2R)- (+)-1,2-diaminocyclohexane L-tartrate (DHT)” in various solvents has been measured .作用机制
The exact mechanism of action of (1R,2R)-2-N-methylcyclohexane-1,2-diamine is not fully understood, but it is thought to act on multiple pathways involved in neurodegeneration. It has been shown to increase the expression of genes involved in mitochondrial function and energy metabolism, as well as reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to improve cognitive function and memory, reduce inflammation and oxidative stress, and increase levels of BDNF. This compound has also been shown to increase lifespan and improve physical function in aging mice.
实验室实验的优点和局限性
One advantage of using (1R,2R)-2-N-methylcyclohexane-1,2-diamine in lab experiments is that it has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of natural compounds found in the body.
未来方向
There are several potential future directions for research on (1R,2R)-2-N-methylcyclohexane-1,2-diamine. One area of interest is its potential use in treating other neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential use in combination with other compounds to enhance its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different pathways involved in neurodegeneration.
合成方法
The synthesis method of (1R,2R)-2-N-methylcyclohexane-1,2-diamine involves several steps, including the reaction of 2,4-dinitrophenylhydrazine with 2-methylcyclohexanone to form a hydrazone intermediate. This intermediate is then reacted with methylamine to form this compound.
科学研究应用
(1R,2R)-2-N-methylcyclohexane-1,2-diamine has been shown to have neuroprotective effects in several animal models of neurodegenerative diseases. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to reduce inflammation and oxidative stress in the brain.
安全和危害
属性
IUPAC Name |
(1R,2R)-2-N-methylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFSSDLWBZWJRU-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2856302.png)
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2856303.png)
![(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2856307.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2856310.png)
![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)


![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)